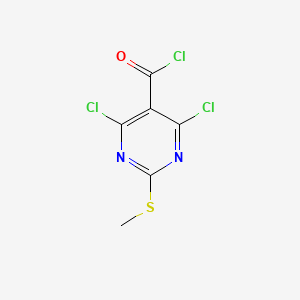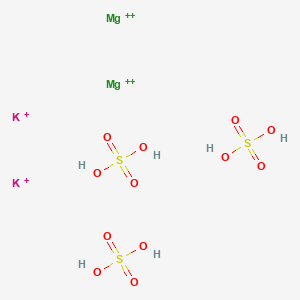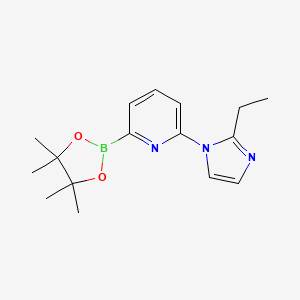
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride
Übersicht
Beschreibung
4,6-Dichloro-2-(methylthio)pyrimidine is a compound useful in organic synthesis . It has the molecular formula C5H4Cl2N2S and a molecular weight of 195.07 g/mol .
Molecular Structure Analysis
The structure of 4,6-Dichloro-2-(methylthio)pyrimidine comprises molecules that vary only slightly in their N—C—S—C torsion angle. All the molecules are planar to within less than 3.1° .Chemical Reactions Analysis
4,6-Dichloro-2-(methylthio)pyrimidine reacts with (η5-C5H5)Fe(CO)2 to form monometallic and bimetallic complexes .Physical and Chemical Properties Analysis
4,6-Dichloro-2-(methylthio)pyrimidine is a solid with a melting point of 159-163°C . It has the SMILES string CSc1nc(Cl)c(C(O)=O)c(Cl)n1 .Wissenschaftliche Forschungsanwendungen
Synthesis of Chloropyrimidines : Kalogirou and Koutentis (2020) developed a method to convert 4,6-dichloro-2-(methylthio)pyrimidine into 4,5,6-trichloropyrimidine-2-carbonitrile. This process involved nucleophilic displacement, oxidation, and chlorination steps, demonstrating the compound's utility in synthesizing chlorinated pyrimidines (Kalogirou & Koutentis, 2020).
Chemoselective Reactions : Baiazitov et al. (2013) described chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, related to 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride, with amines. These reactions showed selective displacement of the chloride and sulfone groups, indicating the compound's potential for selective chemical synthesis (Baiazitov et al., 2013).
Antitumor Properties : Grigoryan et al. (2012) studied reactions of 2-methylthio-4-hydrazino-6-chloro-5-(p-alkoxybenzyl)pyrimidines, derived from 4,6-dichloro-2-(methylthio)pyrimidine, with various compounds. The products were examined for their influence on DNA methylation and in vitro antitumor properties (Grigoryan et al., 2012).
Synthesis of Pyrimidines and Isothiazolo Derivatives : Chang, Cho, and Kim (2003) utilized derivatives of 4,6-dichloro-2-(methylthio)pyrimidine for the synthesis of novel condensed pyrimidines and isothiazolo derivatives. This indicates its use in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Chang, Cho, & Kim, 2003).
Synthesis of Pyrido and Thieno Derivatives : Bakhite, Al‐Sehemi, and Yamada (2005) reported the synthesis of various pyrido and thieno derivatives starting from compounds related to this compound. This shows its potential in the synthesis of diverse heterocyclic compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).
Safety and Hazards
This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause eye and skin irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2OS/c1-13-6-10-3(7)2(5(9)12)4(8)11-6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZGWIOWCZZQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269119-14-3 | |
| Record name | 1269119-14-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B578122.png)



![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)




![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)

![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)
![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)
